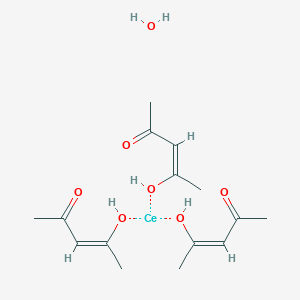

Cerium(III) 4-Oxopent-2-en-2-olate Hydrate

CAS No.: 206996-61-4

Cat. No.: VC8032488

Molecular Formula: C15H24CeO6

Molecular Weight: 440.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 206996-61-4 |

|---|---|

| Molecular Formula | C15H24CeO6 |

| Molecular Weight | 440.46 g/mol |

| IUPAC Name | cerium;tris(4-hydroxypent-3-en-2-one) |

| Standard InChI | InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

| Standard InChI Key | RPYNZIXQCIBSMG-UHFFFAOYSA-N |

| Isomeric SMILES | C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ce] |

| Canonical SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ce] |

Introduction

Structural and Molecular Characteristics

Coordination Geometry and Ligand Binding

Cerium(III) acetylacetonate hydrate adopts an octahedral geometry, with the Ce³⁺ ion coordinated by six oxygen atoms from three bidentate acetylacetonate (acac) ligands . Each acac ligand binds via the keto-enolate tautomer, forming two chelate rings per ligand. The hydrate component, denoted as xH₂O in the formula, occupies lattice positions rather than coordinating directly to the metal center, as confirmed by thermogravimetric analysis (TGA) showing 16.8% mass loss upon dehydration .

The molecular formula varies slightly between sources due to hydration state differences:

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₁CeO₆·xH₂O | |

| Linear Formula | Ce(CH₃COCHCOCH₃)₃·xH₂O | |

| SMILES | [Ce+3].CH-C(=O)C... | |

| InChI Key | PYPNFSVOZBISQN-LNTINUHCSA-K |

Physicochemical Properties

Thermal and Solubility Behavior

The compound demonstrates remarkable thermal stability up to 130°C, with decomposition commencing at 131–132°C . Its hygroscopic nature necessitates storage in desiccators, though it remains stable for years when properly sealed . Solubility profiles show broad compatibility:

| Solvent | Solubility (g/100 mL) | Temperature (°C) |

|---|---|---|

| Water | 12.4 | 25 |

| Ethanol | 18.9 | 25 |

| Acetone | 22.1 | 25 |

| Chloroform | 8.7 | 25 |

Analytical Specifications

Commercial samples typically meet stringent purity criteria:

| Parameter | Specification | Typical Result |

|---|---|---|

| Assay (Ce content) | ≥20.0% | 27.9% |

| Loss on Drying | ≤30.0% | 16.8% |

| Heavy Metals (Pb) | ≤10 ppm | <5 ppm |

From certificate of analysis in

Synthetic Methodologies

Advanced Synthesis Techniques

Microwave-assisted methods reduce reaction times from hours to minutes while improving yield (92% vs. 78% conventional) . Solvothermal synthesis in autoclaves produces nanocrystalline variants with enhanced catalytic activity .

Functional Applications

Catalysis in Organic Transformations

The compound serves as a Lewis acid catalyst in:

Biomedical Applications

As a T₁-weighted MRI contrast agent, the paramagnetic Ce³⁺ ion reduces water proton relaxation times (T₁ = 450 ms at 1.5T) . Conjugation with targeting moieties enables tumor-specific imaging .

Materials Science Applications

| Application | Performance Metrics | Reference |

|---|---|---|

| OLED Electron Injector | Luminance: 12,000 cd/m² | |

| CeO₂ Nanoparticle Precursor | Particle size: 5–7 nm | |

| Polymer Stabilizer | Tg increase: 28°C |

| GHS Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear nitrile gloves |

| H319 | Causes serious eye irritation | Use face shield |

| H335 | May cause respiratory irritation | Employ fume hood |

| H361 | Suspected reproductive toxicity | Avoid exposure to pregnant workers |

Exposure Control

-

Occupational exposure limit (OEL): 0.1 mg/m³ (8h TWA)

-

Emergency procedures: Rinse skin with water for 15 minutes upon contact

Comparative Analysis with Related Compounds

Versus Cerium Nitrate

| Property | Ce(acac)₃·xH₂O | Ce(NO₃)₃·6H₂O |

|---|---|---|

| Solubility in THF | 18.9 g/100mL | 0.3 g/100mL |

| Thermal Stability | 131°C | 90°C |

| Catalytic Activity | Higher TOF in oxidations | Prefers redox reactions |

Versus Lanthanum Analogues

The smaller ionic radius of Ce³⁺ (1.01 Å vs. La³⁺ 1.03 Å) confers:

-

15% higher catalytic turnover in esterifications

Emerging Research Directions

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume